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Compound of Interest

Compound Name: Calcium malate

Cat. No.: B092676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of

calcium malate hydrates. It is designed to serve as a core resource for researchers, scientists,

and professionals in drug development who are working with or exploring the applications of

calcium malate. This document consolidates key crystallographic data, details experimental

protocols for synthesis and analysis, and visualizes the experimental workflows.

Introduction to Calcium Malate Hydrates
Calcium malate, the calcium salt of malic acid, can exist in various hydrated forms. The

degree of hydration significantly influences its physicochemical properties, including solubility,

stability, and bioavailability, which are critical parameters in pharmaceutical formulations and

food technology. Understanding the precise crystal structure of these hydrates is fundamental

to controlling their properties and ensuring consistent product quality. This guide focuses on the

detailed crystallographic characterization of the known calcium malate hydrates.

Crystallographic Data of Calcium Malate Hydrates
Several hydrated forms of calcium L-malate have been identified and characterized using

single-crystal X-ray diffraction. The crystallographic data for the most commonly reported

dihydrate and trihydrate forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for Calcium L-Malate Dihydrate (Ca(C₄H₄O₅)₂·2H₂O)
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Parameter Value

Chemical Formula Ca(C₄H₄O₅)₂·2H₂O

Crystal System Monoclinic

Space Group C2/c

Z 4

Unit Cell Dimensions

a 15.916(9) Å

b 5.886(3) Å

c 13.046(6) Å

α 90°

β 90.678(4)°

γ 90°

Coordination

The Ca²⁺ ion is eight-fold coordinated. The

malate anion coordinates to the Ca²⁺ ion in a

tridendate-bidendate fashion through its two

carboxylate groups and as a monodentate

ligand through the oxygen atom of the hydroxyl

group.[1]

Reference [1]

Table 2: Crystallographic Data for Calcium L-Malate Trihydrate (Ca(C₄H₄O₅)·3H₂O)
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Parameter Value (Form 1) Value (Form 2)

Chemical Formula Ca(C₄H₄O₅)·3H₂O Ca(C₄H₄O₅)·3H₂O

Crystal System Monoclinic Orthorhombic

Space Group P2₁ P2₁2₁2₁

Z 2 4

Unit Cell Dimensions

a 6.6460(3) Å 8.54(2) Å

b 8.3795(3) Å 10.83(3) Å

c 8.2707(4) Å 6.84(1) Å

α 90° 90°

β 112.640(2)° 90°

γ 90° 90°

Volume (V) 425.1(4) Å³ -

Calculated Density (Dcalc) 1.767 g cm⁻³ -

Coordination

The calcium ion has a

coordination number of seven.

[2]

The calcium atom is eight-fold

coordinated by oxygen atoms,

two of which belong to water

molecules.[2]

Reference [2]

Experimental Protocols
The synthesis and characterization of calcium malate hydrate crystals are crucial for obtaining

high-quality specimens for analysis. The following sections detail the common experimental

methodologies.

Crystal Growth by Gel-Aided Solution Technique
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This method is widely used to grow high-quality single crystals of calcium malate hydrates by

controlling the diffusion of reactants.

Materials:

Sodium metasilicate solution (specific gravity adjusted, e.g., 1.025)

L-malic acid solution (e.g., 1 M)

Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

Hydrochloric acid (for pH adjustment)

Test tubes

Procedure:

Prepare a sodium metasilicate solution with a specific gravity of approximately 1.025.

Adjust the pH of the gel solution to a desired value (e.g., 7) using hydrochloric acid.

Pour the gel solution into test tubes and allow it to set for a few days.

Once the gel has set, carefully add 1 M L-malic acid solution on top of the gel.

Allow the L-malic acid to diffuse into the gel for about 24 hours.

Carefully pour 0.2 M calcium chloride solution as the supernatant.

Seal the test tubes and keep them undisturbed at room temperature.

Crystals will grow within the gel over a period of several days to weeks.

Gel Preparation Reagent Addition Crystal Growth

Sodium Metasilicate Solution pH Adjustment (HCl) Allow Gel to Set Add L-Malic Acid Diffusion Add CaCl2 Supernatant Seal Test Tubes Incubate at Room Temp. Harvest Crystals
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Click to download full resolution via product page

Crystal Growth Experimental Workflow

Single-Crystal X-ray Diffraction (XRD)
This is the definitive technique for determining the three-dimensional atomic structure of a

crystal.

Instrumentation: A four-circle automated diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα radiation, λ = 0.71073 Å).

Procedure:

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

The unit cell parameters are determined from a preliminary set of diffraction spots.

A full sphere of diffraction data is collected by rotating the crystal through a series of

angles.

The collected data is processed, including corrections for Lorentz and polarization effects,

and absorption.

The crystal structure is solved using direct methods or Patterson methods.

The structural model is refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases present in a bulk sample and to assess its

purity.

Instrumentation: A powder diffractometer with a Cu Kα radiation source.

Procedure:
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A powdered sample of the calcium malate hydrate is prepared.

The sample is placed on a flat sample holder.

The sample is scanned over a range of 2θ angles (e.g., 10-90°).

The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard

patterns from databases (e.g., ICDD-PDF2) for phase identification.

Thermal Analysis (TG-DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study

the thermal stability and dehydration behavior of the hydrates.

Instrumentation: A simultaneous TG-DTA thermal analyzer.

Procedure:

A small amount of the sample is placed in a crucible (e.g., alumina).

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g.,

nitrogen).

The TGA curve records the mass loss as a function of temperature, indicating dehydration

and decomposition events.

The DTA curve records the temperature difference between the sample and a reference,

indicating endothermic (e.g., dehydration) or exothermic (e.g., decomposition) processes.
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Logical Workflow for Crystallographic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to

study the hydrogen bonding network.

Instrumentation: An FTIR spectrometer.

Procedure:

A small amount of the sample is mixed with KBr and pressed into a pellet.

The pellet is placed in the sample holder of the spectrometer.

The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

The positions and shapes of the absorption bands are analyzed to identify characteristic

vibrations of functional groups (e.g., O-H, C=O, C-O).
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Structural Insights and Implications
The crystallographic data reveals key structural features of calcium malate hydrates. The

coordination number of the calcium ion and the mode of malate binding differ between the

hydrate forms. These differences in crystal packing and hydrogen bonding networks are

responsible for their distinct physical properties. For instance, the arrangement of water

molecules and their interactions within the crystal lattice will directly impact the dehydration

temperature and kinetics, which is a critical consideration for the storage and processing of

pharmaceutical products.

Conclusion
A thorough understanding of the crystallography of calcium malate hydrates is essential for

their effective utilization in various applications, particularly in the pharmaceutical industry. This

guide has provided a consolidated resource of crystallographic data and detailed experimental

protocols to aid researchers in this field. The presented data and workflows can serve as a

foundation for further studies on the properties and applications of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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